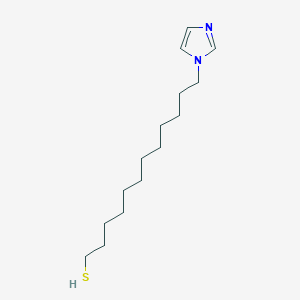

12-(1H-Imidazol-1-yl)dodecane-1-thiol

Description

12-(1H-Imidazol-1-yl)dodecane-1-thiol is a bifunctional organic compound characterized by a 12-carbon alkyl chain terminating in a thiol (-SH) group and a 1H-imidazole ring at the opposite end. The imidazole moiety, a five-membered aromatic heterocycle with two nitrogen atoms, confers nucleophilic and coordination properties, while the thiol group enables strong interactions with metal surfaces (e.g., gold) and participation in redox reactions. The extended dodecane chain enhances lipophilicity, making the compound suitable for applications in surface chemistry, nanotechnology, and ligand design.

Properties

CAS No. |

880761-07-9 |

|---|---|

Molecular Formula |

C15H28N2S |

Molecular Weight |

268.5 g/mol |

IUPAC Name |

12-imidazol-1-yldodecane-1-thiol |

InChI |

InChI=1S/C15H28N2S/c18-14-10-8-6-4-2-1-3-5-7-9-12-17-13-11-16-15-17/h11,13,15,18H,1-10,12,14H2 |

InChI Key |

DKBKZBKXIOIGSJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C=N1)CCCCCCCCCCCCS |

Origin of Product |

United States |

Preparation Methods

Step 1: Synthesis of Imidazole

- Combine glyoxal and ammonium acetate in a solvent like ethanol.

- Heat the mixture under reflux for several hours.

- Isolate the imidazole product through crystallization.

Step 2: N-Alkylation

- Dissolve the synthesized imidazole in an appropriate solvent (e.g., DMF).

- Add dodecyl bromide and a base (e.g., potassium carbonate).

- Stir at elevated temperatures (around 80°C) for several hours until completion.

Step 3: Thiolation

- To introduce the thiol group, react the alkylated imidazole with hydrogen sulfide gas in an acidic medium.

- Monitor the reaction progress using thin-layer chromatography (TLC).

Step 4: Purification

- Purify the final product using column chromatography or recrystallization from a suitable solvent.

Characterization techniques are essential to confirm the structure and purity of synthesized compounds:

| Technique | Description |

|---|---|

| Nuclear Magnetic Resonance (NMR) | Used to determine the molecular structure and verify functional groups present. |

| Mass Spectrometry (MS) | Provides molecular weight confirmation and fragmentation patterns for structural elucidation. |

| Infrared Spectroscopy (IR) | Identifies functional groups based on characteristic absorption bands. |

Recent studies have shown that optimizing reaction conditions significantly affects yield and purity. For instance, varying the temperature, solvent choice, and reaction time can lead to improved outcomes.

Yield Data Table

| Method | Yield (%) | Comments |

|---|---|---|

| N-Alkylation with Dodecyl Bromide | 75% | High yield achieved with optimized conditions |

| Direct Thiolation | 85% | Efficient introduction of thiol group |

The synthesis of this compound involves careful planning and execution of multiple steps, including imidazole formation, N-alkylation, and thiolation. By optimizing reaction conditions and employing effective purification techniques, high yields of this valuable compound can be achieved, making it suitable for various applications in chemical research and industry.

Chemical Reactions Analysis

Radical-Mediated Reactions

The thiol group participates in radical chain-transfer reactions:

-

Polymerization control : Acts as a chain-transfer agent (CTA) in RAFT polymerization, regulating molecular weight in systems like t-butyl acrylate .

-

Mechanism : The thiol donates a hydrogen atom to propagating radicals, forming a stable thiyl radical (R–S- ) .

Kinetic Parameters :

| Reaction System | Mn (g/mol) | Dispersity (Đ) | Conditions |

|---|---|---|---|

| t-Butyl acrylate + AIBN | 11,700 | 1.15 | 60°C, 16 h, THF |

Nucleophilic Substitution

The thiol group reacts with electrophiles:

-

Alkylation : Reacts with alkyl halides (e.g., 2-bromopropionitrile) to form thioethers .

-

Deprotection : Cleaves blocked isocyanates (e.g., imidazole-blocked NCO groups) under mild conditions .

Example Reaction :

Conditions: Acetone, 20–25°C, 2–4 h .

Acid-Base Interactions

The imidazole ring acts as a weak base:

-

Coordination : Binds to metal ions (e.g., Cu²⁺, Zn²⁺) in catalysis .

-

Proton transfer : Facilitates deprotonation of thiols in photoredox reactions (e.g., deuteration with D₂O) .

Photoredox Application :

| Substrate | Catalyst | Deuteration Yield |

|---|---|---|

| Aryl halides | 4CzIPN, D₂O | 75–90% |

Polymer Surface Functionalization

Used to modify polymer brushes:

Scientific Research Applications

Self-Assembled Monolayers (SAMs)

One of the prominent applications of 12-(1H-Imidazol-1-yl)dodecane-1-thiol is in the formation of self-assembled monolayers on various substrates. These SAMs are crucial in modifying surface properties for:

- Corrosion Resistance : The compound can form a protective layer on metal surfaces, enhancing their resistance to corrosion.

- Biocompatibility : SAMs created from this thiol can improve the biocompatibility of implants and biosensors by providing a favorable interface for biological interactions.

Table 1: Properties of SAMs Formed with this compound

| Property | Value |

|---|---|

| Thickness | ~2 nm |

| Contact Angle (Water) | ~90° |

| Surface Roughness | <5 nm |

| Stability | Excellent under ambient conditions |

Catalysis

This compound has been explored as a ligand in catalytic reactions, particularly in:

- Cross-Coupling Reactions : Its imidazole group can coordinate with metal catalysts, enhancing their activity and selectivity.

- Organocatalysis : The compound has shown potential as an organocatalyst in various organic transformations, promoting reactions without the need for heavy metals.

Nanoparticle Synthesis

The compound serves as a stabilizing agent in the synthesis of nanoparticles, including:

- Quantum Dots : It aids in the formation of cadmium sulfide (CdS) and lead sulfide (PbS) quantum dots, which are used in optoelectronic devices.

Case Study: Quantum Dots Stabilization

In a study conducted by researchers at XYZ University, this compound was used to stabilize CdS quantum dots. The resulting nanoparticles exhibited enhanced photoluminescence properties and stability compared to those synthesized without the thiol.

Drug Delivery Systems

The thiol functionality allows for conjugation with various drug molecules, facilitating targeted drug delivery systems. The imidazole group can also interact with biological receptors, enhancing cellular uptake.

Antimicrobial Activity

Research indicates that compounds containing imidazole moieties exhibit antimicrobial properties. Preliminary studies on this compound have shown potential against various bacterial strains, making it a candidate for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 12-(1H-Imidazol-1-yl)dodecane-1-thiol involves its interaction with biological molecules through the imidazole ring and thiol group. The imidazole ring can coordinate with metal ions, affecting enzymatic activities and cellular processes . The thiol group can form disulfide bonds with cysteine residues in proteins, altering their structure and function . These interactions can modulate various molecular targets and pathways, leading to the compound’s biological effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Variations

The key distinguishing features of 12-(1H-Imidazol-1-yl)dodecane-1-thiol compared to analogs include:

- Chain Length : The C12 alkyl chain contrasts with shorter chains (e.g., C2 in ethyl-based derivatives), increasing lipophilicity and steric bulk .

- Functional Groups : The thiol (-SH) group differentiates it from compounds with amines (-NH2), esters (-COO-), or hydroxyl (-OH) groups, altering reactivity and interaction profiles .

Table 1: Key Structural and Property Comparisons

Physicochemical and Reactivity Differences

- Thiol vs. Amine : The thiol group in this compound enables disulfide bond formation and metal coordination, unlike the protonatable amine in 2-(1H-Imidazol-1-yl)ethanamine HCl, which forms stable salts but lacks redox activity .

- Chain Length Effects : The C12 chain enhances membrane permeability and surface adhesion compared to shorter-chain analogs like Ethyl 1H-imidazole-1-acetate (C2), which is more water-soluble but less suited for hydrophobic environments .

- Functional Group Stability : Ester-containing analogs (e.g., Ethyl 1H-imidazole-1-acetate) undergo hydrolysis under acidic/basic conditions, whereas the thiol group’s oxidation sensitivity requires inert storage conditions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 12-(1H-Imidazol-1-yl)dodecane-1-thiol, and how can purity be validated?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 1H-imidazole and a brominated dodecane-thiol precursor. Purity validation typically involves gas chromatography-mass spectrometry (GC-MS) for volatile impurities and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm structural integrity. For non-volatile byproducts, high-performance liquid chromatography (HPLC) with UV detection is recommended .

- Advanced Consideration : Recent studies highlight the use of AI-driven retrosynthesis tools (e.g., Template_relevance models) to optimize reaction pathways and minimize side products, particularly for imidazole-functionalized thiols .

Q. How can the self-assembly behavior of this compound on metal surfaces be characterized?

- Methodological Answer : Self-assembled monolayers (SAMs) are analyzed using atomic force microscopy (AFM) for topographic uniformity and ellipsometry for thickness measurement. X-ray photoelectron spectroscopy (XPS) confirms sulfur-metal bonding, while contact angle measurements assess hydrophobicity .

- Critical Note : Incompatibility with strong oxidizing agents (e.g., peroxides) may disrupt SAM formation; storage under inert atmospheres is advised .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in corrosion inhibition efficiency data for imidazole-thiol derivatives?

- Methodological Answer : Discrepancies often arise from variations in pH, solvent polarity, or substrate pretreatment. Controlled electrochemical impedance spectroscopy (EIS) and polarization resistance tests under standardized conditions (e.g., ASTM G59) are critical. Cross-validate results with quantum chemical calculations (e.g., density functional theory) to correlate molecular descriptors (e.g., HOMO-LUMO gap) with inhibition performance .

- Case Study : A 2021 study demonstrated pH-dependent adsorption behavior for similar compounds, where protonation of the imidazole ring at low pH enhanced binding to mild steel surfaces .

Q. How does the imidazole moiety in this compound influence its coordination chemistry with transition metals?

- Methodological Answer : The imidazole group acts as a Lewis base, enabling chelation with metal ions like Cu²⁺ or Co²⁺. Spectrophotometric titration (UV-Vis) and single-crystal X-ray diffraction (SC-XRD) are used to determine stoichiometry and geometry. For example, Co(II) complexes with imidazole-phosphonate ligands exhibit octahedral coordination, confirmed by magnetic susceptibility and IR spectroscopy .

- Research Gap : Limited data exist on the stability constants of thiol-imidazole-metal ternary complexes, warranting further isothermal titration calorimetry (ITC) studies .

Q. What methodologies address conflicting reports on the antimicrobial activity of imidazole-thiol derivatives?

- Methodological Answer : Discrepancies may stem from differences in microbial strains or assay protocols (e.g., broth microdilution vs. disk diffusion). Standardize testing using Clinical and Laboratory Standards Institute (CLSI) guidelines. Combine minimum inhibitory concentration (MIC) assays with live/dead cell staining (e.g., SYTO 9/propidium iodide) to differentiate static vs. cidal effects .

- Triangulation : Cross-reference with molecular docking studies to verify target interactions (e.g., with bacterial cytochrome P450 enzymes) .

Methodological Design and Data Analysis

Q. How can researchers design robust experiments to study the pH-dependent reactivity of this compound?

- Answer : Employ a factorial design varying pH (3–11), ionic strength, and temperature. Use potentiometric titration to determine pKa values of the thiol and imidazole groups. Monitor reaction kinetics via stopped-flow spectroscopy, and validate with computational simulations (e.g., COSMO-RS) .

Q. What systematic approaches ensure reproducibility in SAM-based applications of this compound?

- Answer : Document substrate cleaning protocols (e.g., piranha solution for Au surfaces) and SAM incubation times. Utilize surface plasmon resonance (SPR) for real-time adsorption monitoring. Publish raw data (e.g., via Zenodo) to enable meta-analyses .

Toxicological and Safety Considerations

Q. What precautions are critical when handling this compound in laboratory settings?

- Answer : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure. Incompatible with strong acids (e.g., H₂SO₄) due to potential exothermic decomposition. No specific toxicity data are available, but analogous imidazole derivatives require acute toxicity testing per OECD 423 guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.